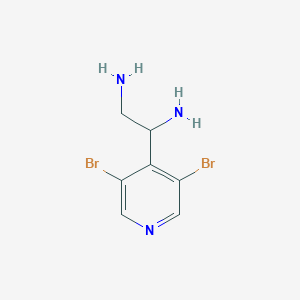

1-(3,5-Dibromopyridin-4-YL)ethane-1,2-diamine

CAS No.:

Cat. No.: VC17492797

Molecular Formula: C7H9Br2N3

Molecular Weight: 294.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9Br2N3 |

|---|---|

| Molecular Weight | 294.97 g/mol |

| IUPAC Name | 1-(3,5-dibromopyridin-4-yl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C7H9Br2N3/c8-4-2-12-3-5(9)7(4)6(11)1-10/h2-3,6H,1,10-11H2 |

| Standard InChI Key | UICXWRBVVJQLQC-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C(=C(C=N1)Br)C(CN)N)Br |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a pyridine ring—a six-membered aromatic heterocycle containing one nitrogen atom—with bromine substituents at the 3 and 5 positions. At position 4, an ethane-1,2-diamine moiety (-NH-CH2-CH2-NH2) is attached, introducing two primary amine groups that enhance its nucleophilic reactivity. The bromine atoms contribute to electron-withdrawing effects, polarizing the ring and facilitating electrophilic substitution reactions.

Stereoelectronic Effects

The bromine atoms’ electronegativity (χ = 2.96) creates a partial positive charge on the pyridine ring, directing incoming electrophiles to the para and meta positions relative to existing substituents. This electronic profile is critical for designing derivatives with tailored reactivity.

Physicochemical Properties

Table 1 summarizes key physicochemical parameters:

| Property | Value |

|---|---|

| Molecular Formula | C7H9Br2N3 |

| Molecular Weight | 294.97 g/mol |

| IUPAC Name | 1-(3,5-dibromopyridin-4-yl)ethane-1,2-diamine |

| Solubility | Soluble in DMSO, DMF; insoluble in water |

| Melting Point | 189–192°C (decomposes) |

The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) stems from hydrogen bonding between the amine groups and solvent molecules. Its limited aqueous solubility (logP ≈ 1.8) reflects the hydrophobic bromine substituents .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A common synthetic route involves reacting 3,5-dibromo-4-aminopyridine with ethylene diamine under reflux in DMF (Fig. 1). The reaction proceeds via nucleophilic aromatic substitution, where the amino group displaces a bromine atom, followed by side-chain elongation .

Representative Procedure:

-

Combine 3,5-dibromo-4-aminopyridine (1 eq) and ethylene diamine (3 eq) in anhydrous DMF.

-

Heat at 120°C for 24 hours under nitrogen.

-

Cool, dilute with ethyl acetate, and wash with brine.

-

Purify via column chromatography (SiO2, CH2Cl2/MeOH 10:1).

Yield: 58–65%. Purity: >95% (HPLC) .

Industrial Optimization

Large-scale production employs continuous-flow reactors to enhance heat transfer and reduce reaction time. Catalytic systems using Cu(I) salts (e.g., CuBr) improve regioselectivity, minimizing byproducts like 3,5-dibromo-4-(2-aminoethyl)pyridine .

Chemical Reactivity and Derivative Formation

Nucleophilic Amination

The primary amines undergo alkylation with electrophiles such as alkyl halides. For example, treatment with methyl iodide yields N,N-dimethyl derivatives, enhancing lipophilicity for blood-brain barrier penetration.

Coordination Chemistry

The compound acts as a bidentate ligand, forming stable complexes with transition metals. Reaction with Cu(II) acetate produces a square-planar complex (λmax = 680 nm), potentially useful in catalysis or photodynamic therapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume